3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 920366-89-8
VCID: VC5571864
InChI: InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-8-6-26(7-9-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3
SMILES: CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Molecular Formula: C19H21ClFN7O
Molecular Weight: 417.87

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

CAS No.: 920366-89-8

Cat. No.: VC5571864

Molecular Formula: C19H21ClFN7O

Molecular Weight: 417.87

* For research use only. Not for human or veterinary use.

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one - 920366-89-8

Specification

CAS No. 920366-89-8
Molecular Formula C19H21ClFN7O
Molecular Weight 417.87
IUPAC Name 3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-8-6-26(7-9-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Standard InChI Key KOUDNLIXZVJXDA-UHFFFAOYSA-N
SMILES CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolo[4,5-d]pyrimidine class, featuring a 7-membered piperazine ring connected to a 3-fluorophenyl-substituted triazole moiety. Key structural elements include:

  • Triazolo-pyrimidine core: A fused bicyclic system providing planar aromaticity for potential π-π stacking interactions.

  • Piperazine linker: Enhances solubility and serves as a spacer for conformational flexibility .

  • 3-Fluorophenyl group: Introduces electron-withdrawing effects and metabolic stability via fluorine substitution .

  • Chlorodimethylpropanone tail: A lipophilic domain that may influence membrane permeability and target engagement .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

PropertyValueSource
Molecular FormulaC₁₉H₂₁ClFN₇O
Molecular Weight417.87 g/mol
IUPAC Name3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
SMILESCC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Topological Polar Surface Area95.7 Ų (calculated)
LogP2.8 (estimated)

The relatively high topological polar surface area (95.7 Ų) suggests moderate membrane permeability, while the calculated LogP of 2.8 indicates balanced hydrophobicity for cellular uptake .

Synthesis and Structural Optimization

Multi-Step Synthetic Route

The synthesis follows a modular approach common to triazolo-pyrimidine derivatives (Figure 1):

  • Triazole Ring Formation:
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluoroaniline-derived azides and propargylamines generates the 1,2,3-triazole core .

  • Pyrimidine Annulation:
    Condensation with malononitrile derivatives under acidic conditions forms the fused pyrimidine ring .

  • Piperazine Coupling:
    Nucleophilic aromatic substitution at the 7-position of the pyrimidine with piperazine, typically using DIPEA as a base in DMF at 80°C .

  • Acylation of Piperazine:
    Reaction with 3-chloro-2,2-dimethylpropanoyl chloride introduces the terminal ketone group, finalized through recrystallization from ethanol/water mixtures .

Structural Analogues and SAR Insights

Comparative analysis with analogue 920412-62-0 (4-methoxyphenyl variant) reveals:

Modification3-Fluorophenyl (920366-89-8)4-Methoxyphenyl (920412-62-0)Impact
Substituent PositionMeta-fluorinePara-methoxyAlters electron distribution
Molecular Weight417.87429.90+12.03 Da
Calculated LogP2.82.5Increased hydrophobicity
ERα Binding (Predicted)ModerateLowFluorine enhances affinity

Fluorine's electronegativity improves target binding through dipole interactions and metabolic stability compared to methoxy groups .

Pharmacokinetic and Toxicological Considerations

ADME Properties (Predicted)

  • Absorption: 78% oral bioavailability (SwissADME)

  • Metabolism: Primary CYP3A4 substrate with oxidative dechlorination as major pathway

  • Excretion: Renal (62%) and fecal (38%)

Toxicity Risks

Structural alerts include:

  • Chloroketone Group: Potential glutathione reactivity (hepatotoxicity risk)

  • Triazole Ring: CYP inhibition possible at >10 μM concentrations

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets

  • Formulation Optimization: Liposomal encapsulation to enhance solubility

  • Combination Therapies: Synergy testing with PD-1/PD-L1 inhibitors

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